ATN-224
ATN-224
Tiomolibdate Choline is an orally active second generation tetrathiomolybdate analog with anti-angiogenic and antineoplastic activities. Tiomolibdate choline selectively chelates the copper ion in superoxide dismutase 1 (SOD1) in endothelial cells, thereby depleting SOD1 of copper and inhibiting its activity. Inhibition of SOD1 interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis, including those mediated by ERK1/2 and FAK and Src kinases. This results in an inhibition of cell proliferation and angiogenesis as well as induction of apoptosis.
Brand Name:
Vulcanchem
CAS No.:
649749-10-0
VCID:
VC0521399
InChI:
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
SMILES:
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Molecular Formula:
C10H30MoN2O2S4
Molecular Weight:
434.6 g/mol
ATN-224
CAS No.: 649749-10-0
Cat. No.: VC0521399
Molecular Formula: C10H30MoN2O2S4
Molecular Weight: 434.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tiomolibdate Choline is an orally active second generation tetrathiomolybdate analog with anti-angiogenic and antineoplastic activities. Tiomolibdate choline selectively chelates the copper ion in superoxide dismutase 1 (SOD1) in endothelial cells, thereby depleting SOD1 of copper and inhibiting its activity. Inhibition of SOD1 interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis, including those mediated by ERK1/2 and FAK and Src kinases. This results in an inhibition of cell proliferation and angiogenesis as well as induction of apoptosis. |
|---|---|
| CAS No. | 649749-10-0 |
| Molecular Formula | C10H30MoN2O2S4 |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide |
| Standard InChI | InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
| Standard InChI Key | FSWNJZRQQVVVJT-UHFFFAOYSA-L |
| SMILES | C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S |
| Canonical SMILES | C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S |
| Appearance | Solid powder |
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